7,8-Dimethyl-4-phenyl-chroman-2-one
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Description
Synthesis Analysis
The synthesis pathway for 7,8-Dimethyl-4-phenyl-chroman-2-one involves the condensation of 2-acetyl-1,1,2-trimethylcyclohexane with benzaldehyde, followed by cyclization of the resulting intermediate. The starting materials are 2-acetyl-1,1,2-trimethylcyclohexane and benzaldehyde. The aldol condensation product is then heated in the presence of an acid catalyst, such as sulfuric acid, to promote cyclization and form the final product, this compound.Molecular Structure Analysis
The molecular formula of this compound is C17H16O2 . It has a molecular weight of 252.30774 .Biochemical Analysis
Biochemical Properties
7,8-Dimethyl-4-phenyl-chroman-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in photoredox synthesis processes, which are crucial for creating 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones. These interactions often involve binding to specific active sites on enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, chroman-4-one derivatives, including this compound, are used in cosmetics for skin and hair care due to their ability to improve texture and treat conditions like inflammation and allergies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in altered cellular functions and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that the compound remains stable under controlled conditions, but its activity may decrease over time due to degradation. Long-term effects on cellular function have also been noted, with some studies indicating potential benefits in reducing inflammation and improving skin texture.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have beneficial effects, such as reducing inflammation and improving skin texture. At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can undergo oxidation and reduction reactions, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s overall activity and effectiveness.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cell membranes. Additionally, its localization and accumulation within certain tissues can affect its overall function and effectiveness.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall effectiveness in biochemical reactions.
Properties
IUPAC Name |
7,8-dimethyl-4-phenyl-3,4-dihydrochromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-11-8-9-14-15(13-6-4-3-5-7-13)10-16(18)19-17(14)12(11)2/h3-9,15H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOQOKDTOOUSDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)O2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.